molecular formula C17H27NO7 B5117322 3-methoxy-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid

3-methoxy-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid

Cat. No.: B5117322
M. Wt: 357.4 g/mol
InChI Key: PALCUKGRLNRZLE-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-1-amine; oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxy, phenoxy, and amine functional groups, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

3-methoxy-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.C2H2O4/c1-14-5-3-6-15(13-14)19-12-11-18-10-8-16-7-4-9-17-2;3-1(4)2(5)6/h3,5-6,13,16H,4,7-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALCUKGRLNRZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCOCCNCCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-1-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methylphenol with ethylene oxide to form 3-methylphenoxyethanol. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol to produce 2-[2-(3-methylphenoxy)ethoxy]ethanol. Finally, this compound is reacted with 3-methoxypropan-1-amine under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Purification steps such as distillation, crystallization, and chromatography are also employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy and phenoxy groups can be oxidized under suitable conditions to form corresponding aldehydes or ketones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and ether linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-methoxy-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-1-amine involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-methoxypropane-1,2-diol: Similar in structure but lacks the phenoxy and amine groups.

    2-[2-(2-methoxyethoxy)ethoxy]ethanol: Contains similar ether linkages but differs in the functional groups attached.

Uniqueness

3-methoxy-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-1-amine is unique due to its combination of methoxy, phenoxy, and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

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